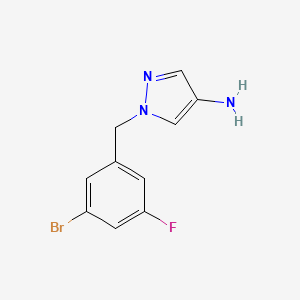

1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-[(3-bromo-5-fluorophenyl)methyl]pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFN3/c11-8-1-7(2-9(12)3-8)5-15-6-10(13)4-14-15/h1-4,6H,5,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVQMEXWMWIZSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)CN2C=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Bromination and Fluorination of Pyrazole Derivatives

Overview:

This method involves initial synthesis of a pyrazole derivative, followed by selective halogenation at the 4-position, and subsequent substitution with a 3-bromo-5-fluorobenzyl group.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Pyrazole core synthesis | Hydrazine derivatives reacting with β-dicarbonyl compounds | Formation of 1H-pyrazol-4-amine core | Typical yields range from 70-85% |

| 2. Bromination | Bromine (Br₂) in acetic acid or dichloromethane at 0°C | Electrophilic substitution at the 4-position | Selectivity is critical; excess bromine may lead to polybromination |

| 3. Fluorination | Use of fluorinating agents such as Selectfluor or NFSI | Introduction of fluorine at the 5-position | Yields vary; controlled conditions prevent over-fluorination |

| 4. Benzylation | 3-Bromo-5-fluorobenzyl chloride or bromide with base (e.g., K₂CO₃) | Nucleophilic substitution on the amino group of pyrazole | Yields typically >80% |

Research Findings:

Patents and literature suggest that the halogenation steps are optimized via temperature control and stoichiometry to prevent over-halogenation. Fluorination often employs electrophilic fluorinating agents under mild conditions to ensure regioselectivity.

Multi-step Route via Diazotization and Cross-Coupling

Overview:

This approach leverages diazotization of amino-pyrazoles followed by cross-coupling with boron reagents to install the fluorobenzyl moiety.

Research Findings:

This method offers high regioselectivity and yields, with the diazotization step being pivotal for functional group tolerance. The reaction conditions are optimized at low temperatures to prevent decomposition of diazonium intermediates.

Direct Aromatic Substitution via Sandmeyer Reaction

Overview:

A classic route involving the Sandmeyer reaction to replace amino groups with halogens, followed by nucleophilic substitution to incorporate the benzyl group.

| Step | Reagents & Conditions | Description | Data & Yield |

|---|---|---|---|

| 1. Formation of diaminopyrazole | Hydrazine derivatives reacting with β-dicarbonyl compounds | Synthesis of amino-pyrazole core | 70-85% yield |

| 2. Bromination | Potassium tricyanomethanide and bromine | Selective bromination at 4-position | 80% yield, high regioselectivity |

| 3. Sandmeyer reaction | Cuprous bromide, heat | Replacement of amino with bromine | Yields ~75% |

| 4. Nucleophilic substitution | Nucleophile (e.g., benzyl alcohol derivative) | Formation of the benzyl-pyrazole | Variable yields, optimized by temperature control |

Research Findings:

This route is advantageous for its simplicity but requires strict control over reaction conditions to prevent polybromination or overreaction.

Summary of Key Reaction Conditions and Data

| Method | Key Reagents | Temperature Range | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination & Fluorination | Br₂, Selectfluor, NFSI | 0°C to room temp | 70-85% | High regioselectivity | Multiple steps, requires purification |

| Diazotization & Cross-Coupling | NaNO₂, K–difluoromethyl trifluoroborate, Cu₂O | -5°C to 50°C | ~88% | High yield, regioselective | Sensitive to moisture and temperature |

| Sandmeyer & Nucleophilic Substitution | K tricyanomethanide, CuBr₂ | Reflux to 80°C | 70-80% | Straightforward | Possible polyhalogenation |

Chemical Reactions Analysis

1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-4-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Electronic Effects

Benzyl Substitutions :

- The 3-Bromo-5-fluoro substitution in the target compound provides a meta- and para-halogen arrangement, which may optimize electronic effects (e.g., electron withdrawal) while minimizing steric clashes compared to ortho-substituted analogs (e.g., 4-Bromo-1-(2-fluorobenzyl) in ).

- Trifluoromethyl (CF₃) groups on pyrazole (e.g., compound 12a ) enhance lipophilicity and metabolic stability but may reduce solubility.

- Pyrazole Substitutions: Positional Isomerism: Shifting the amine from the 4- to 3-position (e.g., vs. Functional Groups: CF₃ or methyl groups on pyrazole influence steric bulk and electronic density, affecting binding affinities .

Biological Activity

1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉BrF₂N₃, with a molecular weight of approximately 302.11 g/mol. The compound features a pyrazole ring substituted with a 3-bromo-5-fluorobenzyl group, which enhances its reactivity and interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits selective inhibition against various enzymes. The presence of bromine and fluorine atoms in its structure is believed to enhance binding affinity to specific enzyme active sites. For instance, studies have shown that compounds with similar pyrazole scaffolds can inhibit enzymes involved in inflammatory pathways and cancer progression .

Receptor Binding

The compound's structural characteristics allow it to interact with various receptors, potentially modulating their activity. This interaction can lead to significant pharmacological effects, including anti-inflammatory and analgesic activities. The selectivity towards certain receptors may enable the development of targeted therapies for diseases such as cancer and chronic inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including this compound:

- Antimicrobial Activity : In a study assessing the antimicrobial properties of pyrazole derivatives, compounds similar to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. This suggests potential applications as antibiotic adjuvants or standalone antimicrobial agents .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of pyrazole compounds, highlighting their ability to inhibit pro-inflammatory cytokines. The findings indicate that the compound could be beneficial in treating inflammatory diseases by modulating immune responses .

- Cancer Therapeutics : A recent study identified several pyrazole derivatives as promising candidates for cancer treatment due to their ability to inhibit tumor growth in vitro and in vivo models. The specific mechanisms involved include the induction of apoptosis and cell cycle arrest in cancer cells .

Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Enzyme Inhibition | |

| Similar Pyrazole Derivative | Antimicrobial | |

| Similar Pyrazole Derivative | Anti-inflammatory | |

| Similar Pyrazole Derivative | Anticancer |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound's halogenated structure allows for enhanced interactions with enzyme active sites, leading to competitive inhibition.

- Receptor Modulation : By binding to specific receptors, the compound can alter signaling pathways associated with inflammation and cell proliferation.

Q & A

Q. Basic

- NMR : The bromine and fluorine substituents generate distinct splitting patterns. For instance, the aromatic protons on the 3-bromo-5-fluorobenzyl group show coupling constants (e.g., and ) in the range of 8–12 Hz. The pyrazole NH protons appear as broad singlets near δ 5.0–6.0 ppm in DMSO-d .

- LC-MS : The molecular ion peak [M+H] should match the theoretical m/z (e.g., ~285–290 for CHBrFN), with isotopic patterns confirming bromine presence .

What stability considerations are critical for handling this compound under laboratory conditions?

Basic

The compound is stable under standard laboratory conditions (room temperature, dry environments) but degrades under strong acids/bases or prolonged UV exposure. Storage in amber vials at −20°C in desiccants is recommended. Reactivity screenings suggest susceptibility to nucleophilic attack at the benzyl bromide site, necessitating inert atmospheres during reactions .

How can conflicting reports on biological activity be systematically resolved?

Advanced

Contradictions often arise from structural analogs or assay variability. Strategies include:

- Comparative SAR Studies : Test activity against analogs (e.g., 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine) to isolate the bromo-fluoro substituent’s role .

- Computational Docking : Use molecular dynamics to predict binding affinities to targets like kinase enzymes, comparing results with experimental IC values .

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .

What methodologies optimize reaction yields in large-scale synthesis?

Q. Advanced

- Continuous Flow Synthesis : Reduces side reactions via precise temperature/residence time control, improving yield by ~15–20% compared to batch methods .

- Catalyst Screening : Palladium catalysts (e.g., Pd(dba)) enhance coupling efficiency in halogenated intermediates. Additives like XPhos improve regioselectivity .

- In Situ Monitoring : Use FTIR or HPLC to track intermediate formation and adjust reagent ratios dynamically .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Q. Advanced

- Substituent Modulation : Replace the 5-fluoro group with electron-withdrawing groups (e.g., CF) to enhance target binding. Methyl or methoxy groups at the pyrazole 4-position can alter solubility .

- Bioisosteric Replacement : Substitute the benzyl bromide with iodobenzyl or trifluoromethylbenzyl groups to balance reactivity and metabolic stability .

- Proteomic Profiling : Use kinase inhibitor panels to map off-target effects and refine selectivity .

What analytical techniques validate compound purity for in vitro biological studies?

Q. Basic

- HPLC : A purity threshold of ≥95% is standard, with C18 columns and acetonitrile/water gradients.

- Elemental Analysis : Confirm C, H, N, Br, and F percentages within ±0.3% of theoretical values .

- TGA/DSC : Assess thermal decomposition profiles to exclude hydrate/solvate formation .

How do solvent polarity and reaction temperature influence regioselectivity in functionalization reactions?

Q. Advanced

- Polar Solvents (DMF, DMSO) : Favor SNAr reactions at the bromine site due to stabilization of transition states.

- Low Temperatures (−78°C to 0°C) : Suppress competing elimination pathways in dehydrohalogenation reactions .

- Microwave-Assisted Synthesis : Accelerates reactions (e.g., amination) with higher regiocontrol via uniform heating .

What strategies mitigate toxicity risks in early-stage pharmacological studies?

Q. Advanced

- Cytotoxicity Screening : Use HEK293 or HepG2 cells to establish IC values and compare with therapeutic indexes .

- Metabolite Identification : LC-MS/MS profiles of hepatic microsomal incubations predict reactive metabolites (e.g., quinone imines) .

- In Silico Toxicity Prediction : Tools like ProTox-II assess mutagenicity or hepatotoxicity risks based on structural motifs .

How can crystallography or computational modeling elucidate binding modes with biological targets?

Q. Advanced

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve hydrogen-bonding interactions with catalytic lysine residues .

- Molecular Dynamics Simulations : Simulate binding free energies (MM-GBSA) to prioritize derivatives with optimized ΔG values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.